2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine
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Overview
Description
2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
The exact mass of the compound (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide is 168.06989108 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been found to interact with various receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to exhibit nonlinear oral pharmacokinetics, with p-glycoprotein (p-gp) acting as a saturable absorption barrier, slowing the rate of absorption at low doses .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
CAS No. |
925252-30-8 |
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Molecular Formula |
C8H9FN2O |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
VVFOLYZJDVRHLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=NO)N)F |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)F |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.